molecular formula C22H26N2O4 B12561456 L-Phenylalanine, N-benzoyl-L-leucyl- CAS No. 193280-26-1

L-Phenylalanine, N-benzoyl-L-leucyl-

Cat. No.: B12561456
CAS No.: 193280-26-1
M. Wt: 382.5 g/mol
InChI Key: DYSYKIIKBHDCGE-OALUTQOASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, N-benzoyl-L-leucyl- typically involves the benzoylation of L-phenylalanine. This can be achieved through the reaction of L-phenylalanine with benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of L-Phenylalanine, N-benzoyl-L-leucyl- may involve more efficient and scalable methods, such as enzymatic synthesis or biocatalysis. These methods can offer higher yields and greater specificity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, N-benzoyl-L-leucyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanine, N-benzoyl-L-leucyl- is unique due to its specific structure, which combines the properties of L-phenylalanine and a benzoyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

CAS No.

193280-26-1

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-benzamido-4-methylpentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C22H26N2O4/c1-15(2)13-18(23-20(25)17-11-7-4-8-12-17)21(26)24-19(22(27)28)14-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)/t18-,19-/m0/s1

InChI Key

DYSYKIIKBHDCGE-OALUTQOASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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